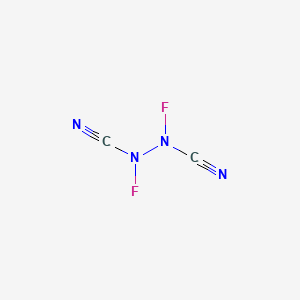
Difluorohydrazine-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorohydrazine-1,2-dicarbonitrile is a chemical compound with the molecular formula H₂F₂N₂C₂ It is characterized by the presence of two fluorine atoms and two cyano groups attached to a hydrazine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluorohydrazine-1,2-dicarbonitrile typically involves the reaction of hydrazine derivatives with fluorinating agents under controlled conditions. One common method includes the reaction of hydrazine with difluorocarbene precursors in the presence of a base. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and scalability. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Difluorohydrazine-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorohydrazine oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, fluorinated compounds, and substituted hydrazines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Difluorohydrazine-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which difluorohydrazine-1,2-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with target molecules. Pathways involved include inhibition of enzyme activity and modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
Difluorohydrazine: Similar in structure but lacks the cyano groups.
Hydrazine: A simpler compound without fluorine or cyano groups.
Fluorohydrazine: Contains only one fluorine atom.
Uniqueness
Difluorohydrazine-1,2-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
114045-08-8 |
|---|---|
Fórmula molecular |
C2F2N4 |
Peso molecular |
118.05 g/mol |
Nombre IUPAC |
[cyano(fluoro)amino]-fluorocyanamide |
InChI |
InChI=1S/C2F2N4/c3-7(1-5)8(4)2-6 |
Clave InChI |
KIDGFFJHUDJFGD-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N(N(C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)

![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)




![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)

![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)

